1,2-Dioleoyl-rac-glycerol-13C3

説明

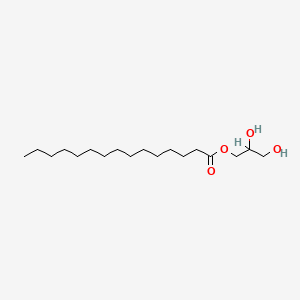

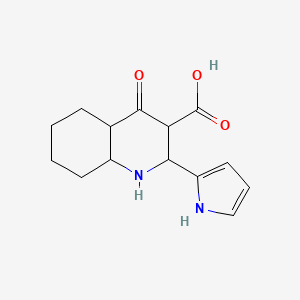

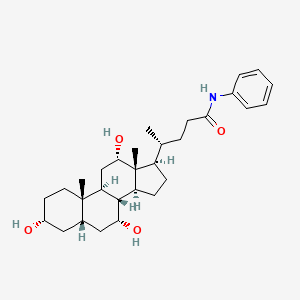

“1,2-Dioleoyl-rac-glycerol-13C3” is a diacylglycerol that contains oleic acid at the sn-1 and sn-2 positions . It is intended for use as an internal standard for the quantification of 1,2-dioleoyl-rac-glycerol . The empirical formula is C36 13C3 H72 O5 .

Molecular Structure Analysis

The molecular formula of “1,2-Dioleoyl-rac-glycerol-13C3” is C36 13C3 H72 O5 . The average mass is 623.964 Da and the mono-isotopic mass is 623.548035 Da .

Physical And Chemical Properties Analysis

“1,2-Dioleoyl-rac-glycerol-13C3” has a molecular weight of 621.0 . It is available in a solution form in methyl acetate . It is soluble in DMF and ethanol .

科学的研究の応用

Sustainable C3 Chemicals from Glycerol

Glycerol, a by-product from biodiesel production, offers a sustainable route to various valuable C3 chemicals like acrolein, lactic acid, and 1,3-propanediol through dehydration, oxidation, and hydrogenolysis processes, respectively. The research highlights significant advances in catalyst design for these transformations, providing a foundation for the sustainable production of C3 chemicals from glycerol and potentially related compounds like 1,2-Dioleoyl-rac-glycerol-13C3 (Wang, Xiao, & Xiao, 2019).

Glycerol Carbonate as a Biobased Ingredient

The transformation of glycerol into glycerol carbonate (GC) represents another pathway for its valorization. GC synthesis from glycerol, and its application as a biobased plasticizer in nail polish formulations, demonstrates the potential of glycerol derivatives in creating environmentally friendly consumer products. This could suggest applications for 1,2-Dioleoyl-rac-glycerol-13C3 in similar biobased materials (de Caro et al., 2019).

Hydrogenolysis to Propanediols

Glycerol hydrogenolysis into 1,2- and 1,3-propanediol, which are valuable industrial chemicals, is a key area of research. The process benefits from in situ generated hydrogen, reducing costs and improving efficiency. This research underscores the utility of glycerol as a feedstock for producing important industrial chemicals, which could extend to derivatives like 1,2-Dioleoyl-rac-glycerol-13C3 (Martin et al., 2013).

Triacylglycerol Species Analysis

Analyzing less common edible vegetable oils for their triacylglycerol (TAG) species has led to a better understanding of their composition and applications. Such studies are essential for identifying the nutritional and industrial applications of oils and their derivatives, including compounds like 1,2-Dioleoyl-rac-glycerol-13C3 (Andrikopoulos, Chiou, & Mylona, 2004).

作用機序

Target of Action

The primary target of 1,2-Dioleoyl-rac-glycerol-13C3 is the C1 domain . This domain is crucial in the activation of conventional protein kinase C forms .

Mode of Action

1,2-Dioleoyl-rac-glycerol-13C3 effectively binds to the C1 domain . This binding event activates conventional protein kinase C forms . Additionally, 1,2-Dioleoyl-rac-glycerol-13C3 serves as a substrate for diacylglycerol kinases and multisubstrate lipid kinase .

Biochemical Pathways

The binding of 1,2-Dioleoyl-rac-glycerol-13C3 to the C1 domain triggers a series of biochemical reactions. These reactions involve the activation of protein kinase C forms and the subsequent phosphorylation of various proteins . The exact downstream effects of these biochemical pathways are complex and depend on the specific cellular context.

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilic nature and its metabolism by enzymes such as diacylglycerol kinases .

Result of Action

The molecular and cellular effects of 1,2-Dioleoyl-rac-glycerol-13C3’s action are diverse, given its role in activating protein kinase C forms . These effects can include changes in cell signaling, gene expression, and cellular metabolism .

Action Environment

The action, efficacy, and stability of 1,2-Dioleoyl-rac-glycerol-13C3 can be influenced by various environmental factors. These can include the presence of other lipids, the cellular redox state, and the specific cellular environment . .

特性

IUPAC Name |

[3-hydroxy-2-[(E)-octadec-9-enoyl]oxy(1,2,3-13C3)propyl] (E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17+,20-18+/i35+1,36+1,37+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSHUZFNMVJNKX-XNAXAGQVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O[13CH2][13CH]([13CH2]O)OC(=O)CCCCCCC/C=C/CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dioleoyl-rac-glycerol-13C3 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)

![(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)

![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)